

# The Biological Activity of 2-Phenoxyethyl Isobutyrate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenoxyethyl isobutyrate

CAS No.: 103-60-6

Cat. No.: B122394

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## Abstract

**2-Phenoxyethyl isobutyrate**, a fragrance and flavoring agent, has a documented history of use in consumer products. While primarily evaluated for its safety in these applications, emerging research has identified a specific biological activity of interest: the antagonism of the human olfactory receptor OR2AT4. This receptor, ectopically expressed in various tissues including the skin, is implicated in cellular processes such as proliferation and migration. This technical guide provides a comprehensive overview of the known biological activities of **2-Phenoxyethyl isobutyrate**, with a focus on its interaction with OR2AT4. It consolidates available quantitative toxicological data, details the experimental protocols for key safety and efficacy studies, and visualizes the known signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences exploring the potential applications of this molecule beyond its current use.

## Introduction

**2-Phenoxyethyl isobutyrate** (CAS No. 103-60-6), also known as phenoxyethyl isobutyrate (PEIB), is an aromatic ether with a sweet, floral, and fruity odor.[1] It belongs to the structural group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE).[2] Its primary applications are as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in food products.[3][4] Due to its widespread use, its toxicological and dermatological profiles have been the main focus of scientific investigation. This guide delves into the known biological interactions of **2-Phenoxyethyl isobutyrate**, with a particular emphasis on its recently identified role as an antagonist of the olfactory receptor OR2AT4, which is also expressed in human primary keratinocytes.[1]

## Core Biological Activity: Antagonism of Olfactory Receptor OR2AT4

The most significant reported biological activity of **2-Phenoxyethyl isobutyrate**, beyond its organoleptic properties, is its function as an antagonist of the olfactory receptor OR2AT4.[1] Olfactory receptors are G-protein-coupled receptors (GPCRs) that are not only present in the nasal epithelium but are also ectopically expressed in various other tissues, including the skin, where they can regulate physiological functions.

### The OR2AT4 Signaling Pathway

The OR2AT4 receptor in human keratinocytes is activated by agonists such as the synthetic sandalwood odorant, Sandalore. This activation initiates a signaling cascade that promotes cell proliferation and migration, processes crucial for wound healing and hair growth. The known signaling pathway involves the following steps:

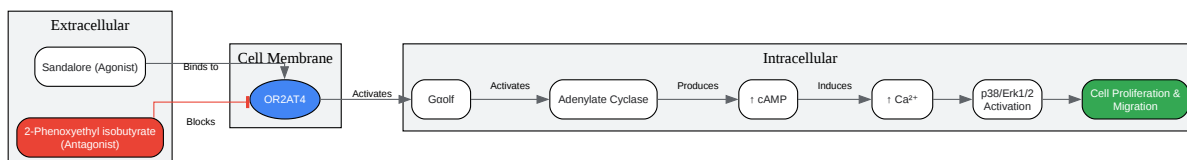
- **Agonist Binding:** An agonist like Sandalore binds to the OR2AT4 receptor.
- **G-Protein Activation:** The activated receptor stimulates an olfactory-type G-protein (G $\alpha$ olf).
- **Adenylate Cyclase Activation:** G $\alpha$ olf activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
- **Calcium Influx:** The rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium ions (Ca $^{2+}$ ).

- **MAPK Pathway Activation:** The increased intracellular  $\text{Ca}^{2+}$  and cAMP levels trigger the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the Extracellular signal-Regulated Kinases (Erk1/2) and p38 MAPK.
- **Cellular Response:** The activation of these pathways ultimately leads to increased keratinocyte proliferation and migration.

**2-Phenoxyethyl isobutyrate** (also referred to as Phenirat in some literature) acts as an antagonist, inhibiting these agonist-induced effects.[5] For instance, it has been shown to inhibit the Sandalore-induced prolongation of human hair growth ex vivo.

## Visualization of the OR2AT4 Signaling Pathway

The following diagram illustrates the OR2AT4 signaling cascade and the point of antagonism by **2-Phenoxyethyl isobutyrate**.



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OR2AT4 signaling pathway and antagonism by **2-Phenoxyethyl isobutyrate**.

## Quantitative Toxicological and Dermatological Data

The safety of **2-Phenoxyethyl isobutyrate** has been evaluated through various toxicological and dermatological studies. The following tables summarize the available quantitative data.

### Table 1: Acute and Repeated Dose Toxicity

Study Type	Species	Route	Vehicle	Dose/Concentration	Result	Reference
Acute Oral Toxicity	Mouse	Oral	Not specified	> 2 - < 5 mL/kg bw	LD50 > 2 - < 5 mL/kg bw	[3]
Acute Dermal Toxicity	Rat	Dermal	Not specified	> 2000 mg/kg bw	LD50 > 2000 mg/kg bw	[3]
13-Week Subchronic Dermal Toxicity	Rat	Dermal	Diethyl phthalate (DEP)	0, 100, 300, 1000 mg/kg bw/day	NOAEL > 1000 mg/kg bw/day	

NOAEL: No-Observed-Adverse-Effect Level

## Table 2: Genotoxicity (Read-across from Phenethyl Isobutyrate)

Study Type	Test System	Metabolic Activation	Concentration	Result	Reference
Ames Test	Salmonella typhimurium strains	With and without S9	Up to 5000 µg/plate	Non-mutagenic	[6]
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	With and without S9	Up to 1000 µg/mL	Non-clastogenic	[6]

## Table 3: Skin Sensitization

Study Type	Species	Vehicle	Concentration	Result	Reference
Human Repeated Insult Patch Test (HRIPT)	Human	Not specified	4%	Not a sensitizer	[6]

**Table 4: Dermal Absorption**

Study Type	Species	Dose	Duration of Exposure	Amount Absorbed	Reference
In Vivo Dermal Absorption	Rat	1000 mg/kg/day (semi-occlusion)	Not specified	22.81% of applied dose	[6]
In Vitro Skin Absorption	Rat and Human Skin	Not specified	Not specified	Data not quantified in source	[1]

## Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on standard OECD guidelines and information from the cited literature.

### 13-Week Subchronic Dermal Toxicity Study in Rats (Based on OECD 411)

- Objective: To determine the potential adverse effects of repeated dermal application of **2-Phenoxyethyl isobutyrate** over a 90-day period.
- Test System: Sprague-Dawley rats.
- Group Size: Typically 10 males and 10 females per dose group.
- Dose Groups:

- Control: Vehicle (Diethyl phthalate) only.
- Low Dose: 100 mg/kg bw/day.
- Mid Dose: 300 mg/kg bw/day.
- High Dose: 1000 mg/kg bw/day.
- Procedure:
  - The dorsal skin of the animals is clipped free of fur.
  - The test substance, diluted in the vehicle, is applied daily to the clipped skin for 6 hours under an occlusive dressing.
  - Applications are made 7 days a week for 13 weeks.
  - Animals are observed daily for clinical signs of toxicity and skin irritation.
  - Body weight and food consumption are recorded weekly.
  - Hematology and clinical chemistry parameters are analyzed at termination.
  - At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
- Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

## In Vitro Skin Absorption Study (Based on OECD 428)

- Objective: To assess the rate and extent of dermal absorption of **2-Phenoxyethyl isobutyrate** through rat and human skin.
- Test System: Franz diffusion cells with excised rat and human skin membranes.
- Procedure:
  - Freshly obtained skin samples are mounted in flow-through diffusion cells, with the epidermal side facing the donor chamber.

- The surface temperature of the skin is maintained at 32°C.
- Radio-labeled **2-Phenoxyethyl isobutyrate** is applied to the skin surface.
- The application site is either occluded or left open to the atmosphere.
- Receptor fluid is continuously pumped beneath the skin, and samples are collected at predetermined time points.
- At the end of the experiment, the skin is washed to recover any unabsorbed test substance.
- The amount of radio-labeled compound in the receptor fluid, the skin, and the skin wash is quantified to determine the extent of absorption.

## Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium*.
- Test System: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and TA102.
- Procedure:
  - The test substance (phenethyl isobutyrate as a read-across) is dissolved in a suitable solvent (e.g., DMSO).
  - The test substance is tested at a range of concentrations (e.g., up to 5000 µg/plate).
  - The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver).
  - In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar and poured onto minimal glucose agar plates.
  - Plates are incubated at 37°C for 48-72 hours.

- The number of revertant colonies on each plate is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

## In Vitro Mammalian Cell Micronucleus Test (Based on OECD 487)

- Objective: To detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
- Test System: Human peripheral blood lymphocytes.
- Procedure:
  - The test substance (phenethyl isobutyrate as a read-across) is dissolved in a suitable solvent (e.g., DMSO).
  - The test is conducted at various concentrations (e.g., up to 1000 µg/mL) both with and without S9 metabolic activation.
  - Cell cultures are exposed to the test substance for a short period (e.g., 3-6 hours) with S9, or for a longer period (e.g., 24 hours) without S9.
  - Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
  - Cells are harvested, fixed, and stained.
  - The frequency of micronucleated binucleated cells is determined by microscopic analysis.
- Endpoint: A substance is considered clastogenic or aneugenic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

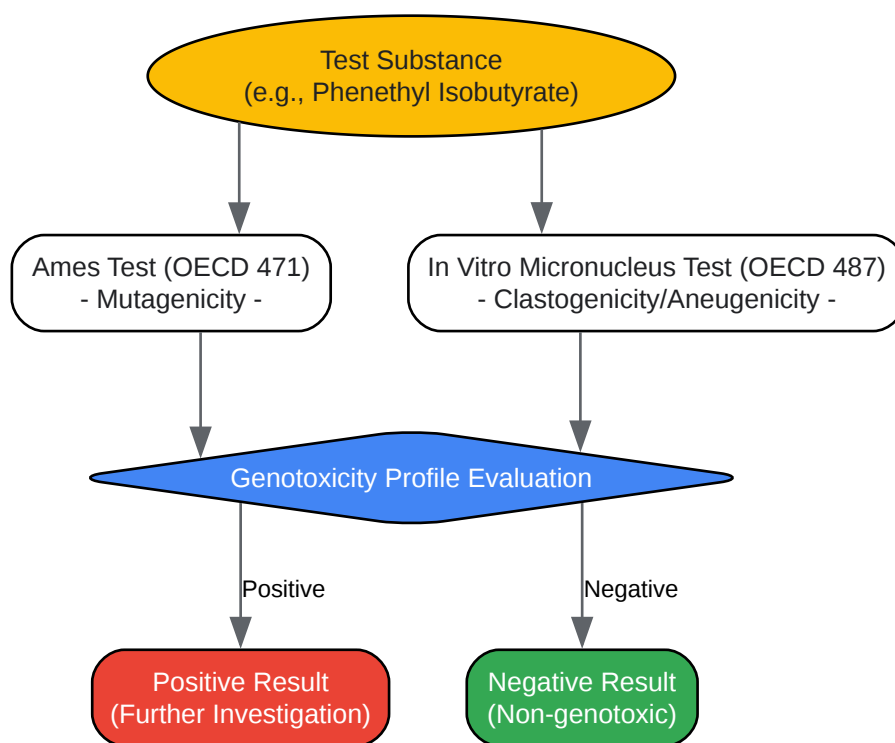
## Human Repeated Insult Patch Test (HRIPT)

- Objective: To determine the potential of a substance to cause skin irritation and sensitization in humans.

- Test Population: A panel of human volunteers (typically 50-100).
- Procedure:
  - Induction Phase: A patch containing the test substance (e.g., 4% **2-Phenoxyethyl isobutyrate**) is applied to the same site on the skin (e.g., the back) for 24 hours, three times a week for three weeks (a total of nine applications). The site is evaluated for any reaction before each new patch application.
  - Rest Phase: A two-week period with no patch applications.
  - Challenge Phase: A patch with the test substance is applied to a new, previously unpatched site for 24 hours.
  - The challenge site is evaluated for reactions at 24, 48, and 72 hours after patch removal.
- Endpoint: A reaction at the challenge site that is more severe than any reaction during the induction phase is indicative of sensitization.

## Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the genotoxicity of a chemical substance.



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General workflow for in vitro genotoxicity assessment.

## Conclusion

**2-Phenoxyethyl isobutyrate** is a well-studied compound from a toxicological and dermatological perspective, with a substantial body of evidence supporting its safe use in consumer products. The quantitative data indicate low acute toxicity, no evidence of genotoxicity or skin sensitization at typical exposure levels. The primary biological activity of scientific interest beyond its sensory properties is its antagonism of the OR2AT4 receptor. This finding opens up new avenues for research into the role of ectopic olfactory receptors in skin physiology and pathology. The detailed experimental protocols and consolidated data presented in this guide provide a valuable resource for scientists and researchers investigating the potential therapeutic or modulatory effects of **2-Phenoxyethyl isobutyrate** and similar molecules on cellular signaling pathways. Further research is warranted to fully elucidate the downstream consequences of OR2AT4 antagonism in various cell types and its potential for therapeutic applications.

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